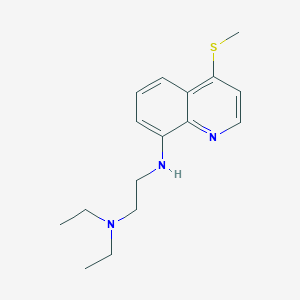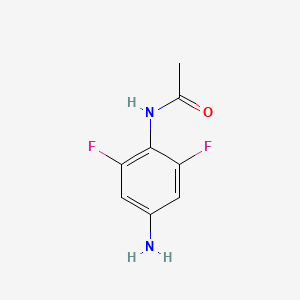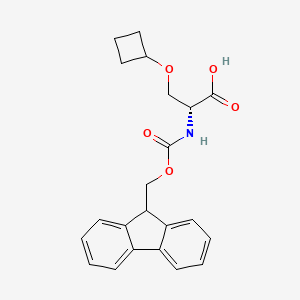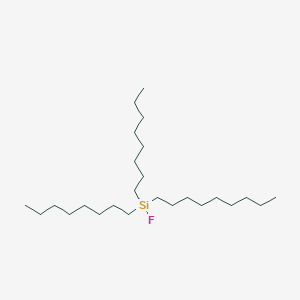
Fluoro(nonyl)dioctylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoro(nonyl)dioctylsilane is a fluorinated organosilane compound known for its unique properties and applications. This compound is characterized by the presence of fluorine atoms, which impart distinct chemical and physical properties. This compound is used in various fields, including materials science, surface coatings, and chemical synthesis, due to its ability to modify surface properties and enhance chemical stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of fluoro(nonyl)dioctylsilane typically involves the reaction of nonyl and dioctyl groups with a fluorinated silane precursor. One common method is the hydrosilylation reaction, where a fluorinated alkene reacts with a silane compound in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale hydrosilylation processes using specialized reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Post-reaction purification steps, including distillation and chromatography, are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Fluoro(nonyl)dioctylsilane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds, forming new silicon-carbon bonds
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols, often under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include various fluorinated silane derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Fluoro(nonyl)dioctylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds and surface-modified materials.
Biology: The compound is employed in the development of bioactive molecules and drug delivery systems due to its ability to enhance the stability and bioavailability of pharmaceuticals.
Medicine: this compound is investigated for its potential in medical imaging and diagnostic applications, leveraging its unique chemical properties.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, that require high chemical resistance and durability .
Wirkmechanismus
The mechanism of action of fluoro(nonyl)dioctylsilane involves its interaction with molecular targets through its fluorinated and silane groups. The fluorine atoms enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of biological membranes or materials. The silane group facilitates bonding with various substrates, making it useful in surface modification and material science .
Vergleich Mit ähnlichen Verbindungen
Fluoro(nonyl)dioctylsilane can be compared with other fluorinated silanes, such as:
Fluorooctyltrimethoxysilane: Known for its use in hydrophobic coatings.
Fluorodecyltriethoxysilane: Used in the production of low-surface-energy materials.
Fluoropropyltrimethoxysilane: Employed in the synthesis of fluorinated polymers.
Uniqueness: this compound stands out due to its specific combination of nonyl and dioctyl groups, which provide unique steric and electronic properties. This makes it particularly effective in applications requiring high chemical resistance and surface modification capabilities .
Eigenschaften
CAS-Nummer |
6304-51-4 |
|---|---|
Molekularformel |
C25H53FSi |
Molekulargewicht |
400.8 g/mol |
IUPAC-Name |
fluoro-nonyl-dioctylsilane |
InChI |
InChI=1S/C25H53FSi/c1-4-7-10-13-16-19-22-25-27(26,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-25H2,1-3H3 |
InChI-Schlüssel |
SKCCSPUTELIRFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC[Si](CCCCCCCC)(CCCCCCCC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(6-Methoxynaphthalen-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14004202.png)
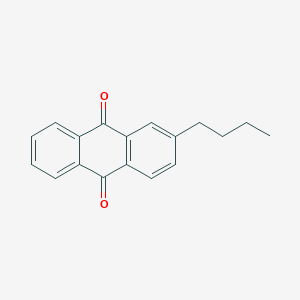
![((1aR,6aR)-Hexahydrocyclopropa[b]pyrrolizin-5a(3H)-yl)methanol](/img/structure/B14004210.png)
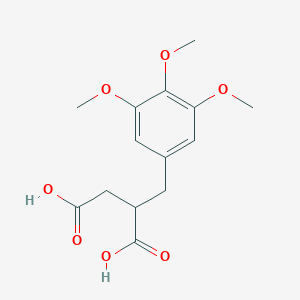
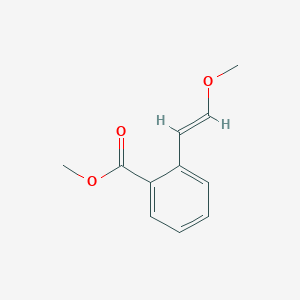
![1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene](/img/structure/B14004219.png)
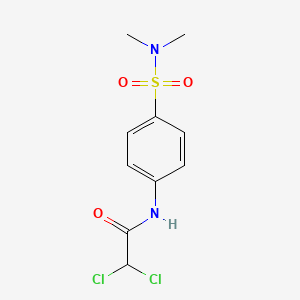
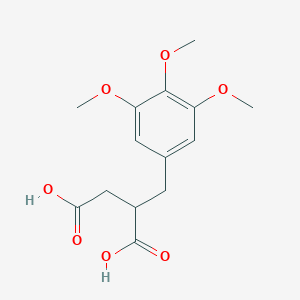
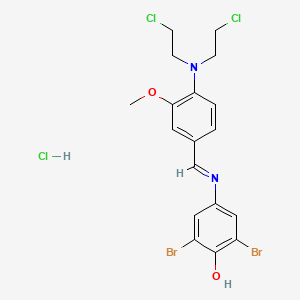
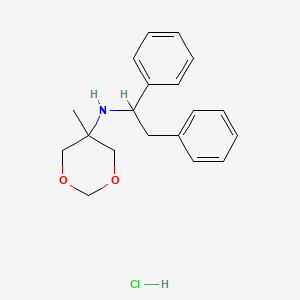
![1-[(Benzyloxy)carbonyl]prolyltyrosine](/img/structure/B14004249.png)
